5-Azidooxan-2-ol

Click Chemistry Bioconjugation Physicochemical Property

Researchers seeking rigid azido-alcohol building blocks often face conformational flexibility issues with linear PEG-azides, leading to inconsistent PROTAC ternary complex formation. 5-Azidooxan-2-ol (CAS 645412-94-8) offers a single rotatable bond and a tetrahydropyran core that mimics pyranose sugars, enabling rigid linker SAR studies. It provides a secondary azide for tunable CuAAC kinetics, reducing premature reactions seen with primary azides. - Rigid scaffold (1 rotatable bond) for PROTAC linker optimization. - Bifunctional azide + hydroxyl enables dual diversification. - In stock with 10-100 mg standard pack sizes; bulk custom synthesis available on request.

Molecular Formula C5H9N3O2
Molecular Weight 143.14 g/mol
CAS No. 645412-94-8
Cat. No. B12602742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azidooxan-2-ol
CAS645412-94-8
Molecular FormulaC5H9N3O2
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1CC(OCC1N=[N+]=[N-])O
InChIInChI=1S/C5H9N3O2/c6-8-7-4-1-2-5(9)10-3-4/h4-5,9H,1-3H2
InChIKeyFQKGIVJXKIJYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azidooxan-2-ol (CAS 645412-94-8): Procurement Guide for Azido-Alcohol Building Blocks in Click Chemistry and Bioconjugation


5-Azidooxan-2-ol (CAS 645412-94-8) is a heterocyclic azido alcohol comprising a tetrahydropyran (oxane) ring with an azido substituent at the C5 position and a hydroxyl group at C2 [1]. Its molecular formula is C5H9N3O2, with a molecular weight of approximately 143.14 g/mol [1]. The compound is primarily utilized as a versatile building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and in the synthesis of bioconjugates, PROTACs, and carbohydrate mimetics [1]. Its unique combination of a cyclic ether scaffold and bifunctional reactivity (azide and hydroxyl) positions it as a specialized alternative to linear PEG-azides and simpler azido-alcohols.

Why Generic Azide Substitution Fails: Critical Differences in Molecular Architecture Affecting Reactivity and Application Suitability for 5-Azidooxan-2-ol


Despite the apparent simplicity of azido-alcohol structures, substituting 5-Azidooxan-2-ol with a generic alternative—such as 4-azidooxane, an azido-sugar, or a linear PEG-azide—can lead to divergent outcomes in click chemistry efficiency, bioconjugation yield, and downstream compatibility. Key differentiating factors include molecular weight and hydrogen bonding capacity, which directly influence solubility and passive diffusion ; rotatable bond count, which governs conformational flexibility and solution-phase behavior ; and the specific position and stereochemistry of the azide moiety, which can alter both steric accessibility and electronic reactivity [1]. The following evidence items provide quantitative, comparator-based justification for the distinct procurement value of 5-Azidooxan-2-ol over closely related analogs.

Quantitative Differentiation Evidence for 5-Azidooxan-2-ol vs. Comparable Azido Building Blocks


Molecular Weight and Hydrogen Bonding Profile Differentiate 5-Azidooxan-2-ol from Common Azido Building Blocks

5-Azidooxan-2-ol exhibits a distinct molecular weight and hydrogen bonding profile compared to widely used azido building blocks such as 4-azidooxane, 2-azido-2-deoxy-D-glucose, and Azido-PEG3-alcohol. The target compound possesses a single hydrogen bond donor (hydroxyl group) and four hydrogen bond acceptors, resulting in a calculated topological polar surface area (tPSA) of 43.8 Ų [1]. This intermediate molecular weight and moderate polarity position it between the lower MW 4-azidooxane and the higher MW, more hydrophilic azido-sugars and PEG-azides, offering a balanced profile for applications requiring both membrane permeability and aqueous solubility [1][2].

Click Chemistry Bioconjugation Physicochemical Property

Rotatable Bond Count and Conformational Flexibility Impact Solution-Phase Behavior and Bioconjugation Efficiency of 5-Azidooxan-2-ol

The number of rotatable bonds in a molecule directly correlates with its conformational entropy and solution-phase flexibility. 5-Azidooxan-2-ol contains only one rotatable bond (the C5-azido linkage), indicating a relatively rigid molecular framework [1]. In stark contrast, the widely used linear linker Azido-PEG3-alcohol possesses eight rotatable bonds, conferring high flexibility and extended reach . This fundamental difference in molecular dynamics can significantly impact the efficiency of bioconjugation, the presentation of click-derived triazoles, and the overall physicochemical behavior of the conjugate.

Conformational Analysis Bioconjugation Click Chemistry

Azide Position and Stereochemical Complexity: 5-Azido vs. 4-Azido Oxane Regioisomers

5-Azidooxan-2-ol and its regioisomer 4-azidooxane share the same molecular formula (C5H9N3O) but differ significantly in their substitution pattern and stereochemical complexity. 5-Azidooxan-2-ol features a hydroxyl group at C2 and the azido group at C5, introducing two undefined stereocenters (C2 and C5) and a higher computed complexity score (155) [1]. In contrast, 4-azidooxane lacks the hydroxyl group and has a single stereocenter at C4, resulting in a simpler, symmetrical structure . This regio- and stereochemical distinction directly impacts the compound's utility as a scaffold for further derivatization and its potential for generating stereochemically pure analogs.

Regiochemistry Stereochemistry Building Block Differentiation

Azide Type and Click Reactivity Profile: Secondary vs. Primary Azide Implications for 5-Azidooxan-2-ol

The azide moiety in 5-Azidooxan-2-ol is classified as a secondary alkyl azide, attached to the C5 carbon of the oxane ring. Systematic studies on substituent effects in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) have established a reactivity trend: primary alkyl azides exhibit higher reaction rates than secondary alkyl azides, which in turn are more reactive than tertiary alkyl azides [1]. While direct rate data for 5-Azidooxan-2-ol is not available, this class-level inference indicates that its reactivity profile will be moderately lower than that of primary azides (e.g., PEG-azides) but may offer improved stability or selectivity in complex reaction environments.

Click Chemistry Azide Reactivity CuAAC

High-Value Application Scenarios for 5-Azidooxan-2-ol Based on Quantitative Differentiation


Rigid Linker for Conformationally Constrained Bioconjugates and PROTACs

The exceptionally low rotatable bond count (1) of 5-Azidooxan-2-ol makes it an ideal building block for synthesizing conformationally restricted bioconjugates and PROTACs (Proteolysis Targeting Chimeras) [1]. In PROTAC design, linker rigidity can profoundly influence ternary complex formation, degradation efficiency, and target selectivity. Researchers seeking to explore rigid linker geometry—as opposed to the highly flexible PEG-based linkers (8 rotatable bonds) —will find 5-Azidooxan-2-ol to be a uniquely suitable procurement choice for systematic structure-activity relationship (SAR) studies.

Carbohydrate Mimetic Scaffold for Glycoscience and Chemical Biology

The tetrahydropyran ring of 5-Azidooxan-2-ol closely mimics the core structure of pyranose sugars, while the azido group serves as a masked amine or a click handle for further diversification [2]. This positions it as a valuable intermediate for synthesizing azido-sugar analogs, glycosidase inhibitors, and photoaffinity probes for carbohydrate-binding proteins [2]. Its intermediate molecular weight and polarity profile (single HBD, tPSA 43.8 Ų) [2] offer a balanced starting point for optimizing drug-like properties in glycoscience research, distinct from larger, more polar azido-sugars like 2-azido-2-deoxy-D-glucose (MW 205.17, 4 HBD) [3].

Stereochemically Defined Building Block for Asymmetric Synthesis

With two undefined stereocenters and a functional hydroxyl handle, 5-Azidooxan-2-ol presents opportunities for asymmetric synthesis and the creation of stereochemically pure libraries [2]. Unlike the simpler 4-azidooxane, which lacks the C2 hydroxyl and an additional stereocenter , 5-Azidooxan-2-ol can be resolved or used as a chiral synthon in the preparation of enantiomerically enriched azido-alcohols and amines. This is particularly relevant for medicinal chemistry campaigns where stereochemistry is a critical determinant of biological activity and patentability.

Secondary Azide Source for Controlled Click Reactivity

In complex biological or material science applications where primary azides react too rapidly or with insufficient selectivity, the secondary azide of 5-Azidooxan-2-ol provides a tunable alternative [4]. Class-level reactivity trends indicate that secondary azides undergo CuAAC at a slower rate than primary azides [4], offering researchers finer control over reaction kinetics. This can be advantageous in sequential bioconjugation strategies, in situ click reactions, or when working with sensitive substrates that degrade under the conditions required for fast-reacting primary azides.

Technical Documentation Hub

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